2-(2-Fluorophenyl)-2-methylpropanoic acid

Übersicht

Beschreibung

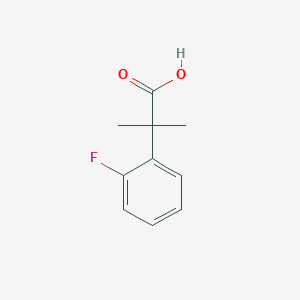

2-(2-Fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzene, which undergoes a Friedel-Crafts alkylation reaction with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

Oxidation: Formation of 2-(2-Fluorophenyl)-2-methylpropan-1-one.

Reduction: Formation of 2-(2-Fluorophenyl)-2-methylpropan-1-ol.

Substitution: Formation of 2-(2-Methoxyphenyl)-2-methylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Chlorophenyl)-2-methylpropanoic acid

- 2-(2-Bromophenyl)-2-methylpropanoic acid

- 2-(2-Iodophenyl)-2-methylpropanoic acid

Comparison:

- Uniqueness: The presence of the fluorine atom in 2-(2-Fluorophenyl)-2-methylpropanoic acid imparts unique properties such as increased metabolic stability and altered electronic effects compared to its chloro, bromo, and iodo analogs.

- Reactivity: The fluorine-substituted compound exhibits different reactivity patterns in substitution and elimination reactions due to the strong electron-withdrawing nature of fluorine.

Biologische Aktivität

Overview

2-(2-Fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11FO2. It features a fluorine atom attached to a phenyl ring, which is connected to a methylpropanoic acid moiety. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the fluorine atom enhances the compound's lipophilicity , allowing it to penetrate cell membranes more effectively. This property is crucial for its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses, possibly through inhibition of specific enzymes involved in inflammation.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting mitochondrial pathways of cell death .

- Metabolic Stability : The fluorine substitution contributes to increased metabolic stability, which may enhance the compound's efficacy as a pharmaceutical agent.

Case Study 1: Antitumor Activity

A study investigated the effects of related compounds on colorectal adenocarcinoma cells. While not directly focused on this compound, it highlighted the importance of structural modifications in enhancing antitumor efficacy. The findings suggested that similar compounds could inhibit cell viability and induce apoptosis through G2/M arrest mechanisms .

Case Study 2: Inflammation Modulation

Research into fluorinated compounds has shown that they can effectively modulate inflammatory pathways. In vitro studies indicated that these compounds could reduce pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Fluorinated propanoic acid | Anti-inflammatory, antitumor | Increased metabolic stability |

| 2-(2-Chlorophenyl)-2-methylpropanoic acid | Chlorinated analog | Moderate anti-inflammatory | Less metabolic stability |

| 3-(4-Fluorophenyl)-2-methylpropanoic acid | Another fluorinated variant | Antimicrobial potential | Different electronic properties |

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCIKELFJWXVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649770 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-49-3 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.